molecular formula C22H27N3O3S2 B2452604 4-(N-butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 892852-66-3

4-(N-butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2452604
CAS No.: 892852-66-3
M. Wt: 445.6
InChI Key: JLWNXNHVXVBIEA-UHFFFAOYSA-N
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Description

4-(N-butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a benzo[d]thiazole moiety, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with N-butyl-N-methylsulfamoyl chloride in the presence of a base like triethylamine.

    Formation of the Benzamide: The final step involves coupling the benzo[d]thiazole intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzamide or benzo[d]thiazole moieties, potentially yielding amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group may yield sulfoxides or sulfones, while reduction of the benzamide could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(N-butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the design of derivatives with specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, the compound’s stability and reactivity could make it useful in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(N-butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfamoyl group could form hydrogen bonds or electrostatic interactions with biological targets, while the benzo[d]thiazole moiety might engage in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(N-butyl-N-methylsulfamoyl)-N-(benzo[d]thiazol-2-yl)benzamide: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.

    4-(N-butyl-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide: Contains a methyl group instead of an isopropyl group, potentially altering its properties.

    4-(N-butyl-N-methylsulfamoyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzamide: Features an ethyl group, which could influence its interactions and stability.

Uniqueness

The presence of the isopropyl group in 4-(N-butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide distinguishes it from similar compounds, potentially enhancing its hydrophobic interactions and biological activity. This structural variation can lead to differences in solubility, stability, and reactivity, making it a unique candidate for various applications.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-5-6-13-25(4)30(27,28)18-10-7-16(8-11-18)21(26)24-22-23-19-12-9-17(15(2)3)14-20(19)29-22/h7-12,14-15H,5-6,13H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWNXNHVXVBIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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